molecular formula C11H15NO3S B2731740 methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 713111-73-0

methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B2731740
CAS No.: 713111-73-0
M. Wt: 241.31
InChI Key: SVGGVCOTTKLQGH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A fundamental aspect of research involving methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is the development of efficient synthesis techniques. For instance, the one-pot synthesis of tetrasubstituted thiophenes through [3 + 2] annulation strategy showcases an economical and efficient method for creating complex thiophene derivatives (Sahu et al., 2015). This synthesis route emphasizes the strategic creation of pyranothiophenes, crucial for further chemical transformations.

Heterocyclic Compounds

The research also extends to the annelation of the 2-aminopyran-4-one ring to condensed thiophenes, showcasing the chemical versatility of related compounds. The creation of new heterocyclic systems, such as pyrano[2′,3′:4,5]-thieno[3,2-c]pyridine, from ethyl esters of 4,6-dimethyl-3-hydroxythieno[3,2-c]pyridine-2-carboxylic acid underlines the compound's role in synthesizing novel heterocycles (Volovenko et al., 1983).

Michael Addition Reactions

Moreover, the Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, resulting in the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates, exemplifies the compound's utility in creating structurally diverse and potentially bioactive molecules (Bakhouch et al., 2015).

Antimicrobial Activities

Lastly, the synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives from related compounds, and their subsequent evaluation for antimicrobial activities, highlights the potential pharmaceutical applications of these synthesized molecules. The ability of these compounds to exhibit moderate to high antimicrobial activity against various microorganisms signifies their importance in the development of new therapeutic agents (Aly, 2016).

Properties

IUPAC Name

methyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2)4-6-7(5-15-11)16-9(12)8(6)10(13)14-3/h4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGGVCOTTKLQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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